N-(2-methylprop-2-en-1-yl)cyclooctanamine

Catalog No.
S12554809
CAS No.
M.F
C12H23N
M. Wt
181.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylprop-2-en-1-yl)cyclooctanamine

Product Name

N-(2-methylprop-2-en-1-yl)cyclooctanamine

IUPAC Name

N-(2-methylprop-2-enyl)cyclooctanamine

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

InChI

InChI=1S/C12H23N/c1-11(2)10-13-12-8-6-4-3-5-7-9-12/h12-13H,1,3-10H2,2H3

InChI Key

RGXBJTHAQJWSJE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNC1CCCCCCC1
Typical of amines and alkenes. Key reaction types include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Alkene Reactions: The allyl group can undergo typical alkene reactions such as hydrogenation, halogenation, or polymerization under appropriate conditions.
  • Condensation Reactions: It may also engage in condensation reactions to form more complex molecules when reacted with carbonyl compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of N-(2-methylprop-2-en-1-yl)cyclooctanamine can be approached through various methods:

  • Alkylation of Cyclooctanamine:
    • Cyclooctanamine can be reacted with an appropriate allylic halide (such as 2-methylprop-2-enyl bromide) in the presence of a base to facilitate nucleophilic substitution.
    Reaction example:
    text
    Cyclooctanamine + 2-methylprop-2-enyl bromide → N-(2-methylprop-2-en-1-yl)cyclooctanamine + HBr
  • Reduction of Related Compounds:
    • Starting from precursors like N-cyclooctyl acrylamide, reduction processes can yield the desired amine.
  • Direct Amination:
    • Utilizing amination techniques on alkenes could also provide a pathway to synthesize this compound.

These methods highlight the compound's accessibility through standard organic synthesis techniques.

N-(2-methylprop-2-en-1-yl)cyclooctanamine has potential applications in several areas:

  • Pharmaceuticals: As a building block for drug development due to its structural features that may interact with biological targets.
  • Material Science: Its unique structure may lend itself to the development of novel polymers or materials with specific properties.

Research into its utility in these fields is ongoing.

Several compounds share structural similarities with N-(2-methylprop-2-en-1-yl)cyclooctanamine. Notable examples include:

Compound NameCAS NumberMolecular FormulaUnique Features
N-Benzyl-N-(2-methylprop-2-enyl)cyclooctanamine56859-66-6C19_{19}H29_{29}NContains a benzyl group, potentially enhancing lipophilicity
N-(Prop-2-en-1-yl)cyclooctanamine15749643C11_{11}H21_{21}NLacks the branched alkyl group, possibly altering reactivity
N-(Phenyl)-N-(2-methylprop-2-enyl)cyclooctanamine13310-16-2C18_{18}H27_{27}NIncorporates a phenyl group, affecting electronic properties

These comparisons underscore the unique characteristics of N-(2-methylprop-2-en-1-yl)cyclooctanamine, particularly its branched alkene substitution which may influence both chemical reactivity and biological activity.

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

181.183049738 g/mol

Monoisotopic Mass

181.183049738 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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